molecular formula C9H10BrNO B13630301 N-(4-bromophenyl)oxetan-3-amine

N-(4-bromophenyl)oxetan-3-amine

Katalognummer: B13630301
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: MVCBHLRSKKAPPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring substituted with a 4-bromophenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-bromophenyl group and the amine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For instance, the cyclization of 3-oxetanone with a brominated aromatic compound can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the oxetane ring and subsequent functionalization .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)oxetan-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-bromophenyl)oxetan-3-amine is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other oxetane derivatives may not be suitable .

Eigenschaften

Molekularformel

C9H10BrNO

Molekulargewicht

228.09 g/mol

IUPAC-Name

N-(4-bromophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2

InChI-Schlüssel

MVCBHLRSKKAPPR-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.